2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione
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Overview
Description
2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its anthracene core, which is substituted with a chloroethylamino group and two hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form anthracene derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloroethyl group.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a DNA intercalating agent, which can disrupt DNA replication and transcription.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through the alkylation of DNA. The chloroethyl group forms a highly reactive aziridinium ion, which can alkylate the N7 position of guanine bases in DNA. This leads to the formation of cross-links between DNA strands, inhibiting DNA replication and transcription, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Similar in structure and used for treating multiple myeloma and ovarian carcinoma.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione is unique due to its anthracene core, which provides additional sites for chemical modification and potential for diverse applications. Its dual hydroxyl groups also offer unique reactivity compared to other nitrogen mustards.
Properties
CAS No. |
62418-36-4 |
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Molecular Formula |
C16H12ClNO4 |
Molecular Weight |
317.72 g/mol |
IUPAC Name |
2-(2-chloroethylamino)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12ClNO4/c17-5-6-18-10-7-11(19)12-13(16(10)22)15(21)9-4-2-1-3-8(9)14(12)20/h1-4,7,18-19,22H,5-6H2 |
InChI Key |
SITVCVXXCYFSCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)NCCCl)O |
Origin of Product |
United States |
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